molecular formula C8H14O3 B2798281 Tetramethyloxetane-3-carboxylic acid CAS No. 3199-92-6

Tetramethyloxetane-3-carboxylic acid

Cat. No.: B2798281
CAS No.: 3199-92-6
M. Wt: 158.197
InChI Key: NODCTISXOBMTEZ-UHFFFAOYSA-N
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Description

Tetramethyloxetane-3-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of four methyl groups attached to the oxetane ring and a carboxylic acid functional group.

Scientific Research Applications

Tetramethyloxetane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyloxetane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of isobutyryl chloride with a suitable base, followed by cyclization to form the oxetane ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and purification to isolate the desired product. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetramethyloxetane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of Tetramethyloxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The oxetane ring’s strained structure can also contribute to its reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its oxetane ring and carboxylic acid group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,2,4,4-tetramethyloxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODCTISXOBMTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(O1)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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